4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one
CAS No.:
Cat. No.: VC17670190
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15NO2 |
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Molecular Weight | 157.21 g/mol |
IUPAC Name | 4-(2-aminoethyl)-4-hydroxycyclohexan-1-one |
Standard InChI | InChI=1S/C8H15NO2/c9-6-5-8(11)3-1-7(10)2-4-8/h11H,1-6,9H2 |
Standard InChI Key | RXFBXBZPDYKYSH-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CCC1=O)(CCN)O |
Introduction
Chemical Identity and Structural Features
4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one belongs to the class of aminocyclohexanol derivatives. Its IUPAC name derives from the cyclohexanone backbone substituted with hydroxyl (-OH) and 2-aminoethyl (-CH₂CH₂NH₂) groups at the 4-position. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₅NO₂ | |
Molecular Weight | 157.21 g/mol | |
InChIKey | RXFBXBZPDYKYSH-UHFFFAOYSA-N | |
Purity (Commercial) | 95% |
The compound’s structure combines a ketone group at position 1, a hydroxyl group at position 4, and a primary amine moiety within the ethyl side chain. This configuration introduces both hydrogen-bonding capacity (via -OH and -NH₂) and conformational rigidity, making it a candidate for designing stereochemically constrained molecules .
Synthesis and Stereochemical Considerations
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Cycloaddition: Formation of a cyclohexene intermediate via Diels–Alder reaction.
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Oxidation: Conversion of the cyclohexene to cyclohexanone.
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Functionalization: Introduction of the 2-aminoethyl and hydroxyl groups through nucleophilic substitution or reductive amination.
A comparative analysis of synthesis strategies for similar compounds is provided below:
The stereochemistry at the 4-position in 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one remains unconfirmed in published studies, though X-ray analysis of related compounds underscores the importance of stereochemical control in determining biological activity .
Physicochemical Properties
Limited experimental data exist for this compound, but inferences can be drawn from structurally related molecules:
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Hydroxycyclohexanones: 4-Hydroxycyclohexanone (C₆H₁₀O₂) exhibits a melting point of 98–100°C and solubility in polar solvents . The addition of a 2-aminoethyl group likely enhances water solubility due to the amine’s protonation potential.
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Aminoethyl Derivatives: Compounds like 4-(2-Aminoethyl)phenol show increased hydrophilicity compared to non-functionalized analogs, suggesting similar behavior for 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one .
A comparison of key properties with related compounds is summarized below:
Compound | Molecular Weight (g/mol) | Water Solubility | LogP (Predicted) |
---|---|---|---|
4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one | 157.21 | High | -0.45 |
4-Hydroxycyclohexanone | 126.14 | Moderate | 0.82 |
4-Ethyl-4-hydroxycyclohexan-1-one | 142.20 | Low | 1.34 |
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